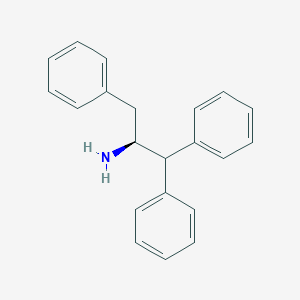

(S)-(-)-1-Benzyl-2,2-diphenylethylamine

Description

Significance of Chiral Amines in Modern Organic Synthesis and Chemical Research

Chiral amines are indispensable tools in the arsenal (B13267) of the synthetic organic chemist. rsc.org Their utility is multifaceted, stemming from their ability to act as resolving agents, key structural components, and controllers of stereochemistry in chemical reactions. nih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, underscoring their significance.

Chiral amines serve as foundational "chiral building blocks," which are enantiomerically pure starting materials used to construct more complex chiral molecules. nih.gov By incorporating a pre-existing stereocenter from a chiral amine, chemists can build intricate molecular architectures with a defined three-dimensional structure. This "chiral pool" approach is a robust strategy for the synthesis of natural products and pharmaceutical agents.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Chiral amines and their derivatives are frequently employed as auxiliaries, covalently bonding to a prochiral substrate to form a diastereomeric intermediate. This allows for diastereoselective reactions, such as alkylations or aldol (B89426) reactions, where a reagent approaches the substrate from a sterically less hindered face, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. The enantiomer of the subject of this article, (R)-(+)-1-Benzyl-2,2-diphenylethylamine, is recognized for its function as a chiral auxiliary. lookchem.com

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Chiral amines are frequently used to create chiral ligands that coordinate to a metal center. rsc.org These chiral metal complexes can then catalyze a wide range of enantioselective transformations, including hydrogenations, arylations, and cycloadditions. bu.edu The ligand's chirality creates a chiral environment around the metal, influencing how the substrate binds and reacts, thereby dictating the stereochemistry of the product. The development of modular chiral ligands, often derived from chiral amines, has been crucial for the advancement of highly efficient and selective catalytic systems. mdpi.com

Overview of the Chemical Entity (S)-(-)-1-Benzyl-2,2-diphenylethylamine

(S)-(-)-1-Benzyl-2,2-diphenylethylamine is a primary amine characterized by a stereogenic center at the carbon atom bearing the amino group. Its structure features a benzyl (B1604629) group and a 2,2-diphenylethyl group attached to this chiral center.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| (S)-(-)-1-Benzyl-2,2-diphenylethylamine | C₂₁H₂₁N | 287.40 g/mol | 233772-38-8 |

| (R)-(+)-1-Benzyl-2,2-diphenylethylamine | C₂₁H₂₁N | 287.40 g/mol | 94964-58-6 |

| 1,2-Diphenylethylamine | C₁₄H₁₅N | 197.28 g/mol | 25611-78-3 |

Structural Context within the 1,2-Diphenylethylamine Class

(S)-(-)-1-Benzyl-2,2-diphenylethylamine belongs to the broader class of 1,2-diarylethylamines. The parent structure, 1,2-diphenylethylamine, is a well-studied scaffold. mdpi.com Derivatives of 1,2-diphenylethylenediamine (DPEDA), which contains a second amine group, are particularly prominent and have been extensively developed as organocatalysts and ligands for a multitude of asymmetric reactions, including Michael additions, Diels-Alder reactions, and ring-opening reactions. mdpi.com The structural rigidity and defined stereochemistry of the DPEDA backbone make it a privileged scaffold in catalyst design. While not a diamine, the bulky diphenyl and benzyl groups of 1-Benzyl-2,2-diphenylethylamine create a distinct and sterically demanding chiral environment, suggesting its potential utility in asymmetric transformations, likely as a chiral auxiliary, mirroring the known applications of its (R)-enantiomer. lookchem.com

Importance of Enantiomeric Purity in Chiral Amine Derivatives

The biological activity of chiral molecules can be highly dependent on their stereochemistry. One enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause harmful side effects. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in pharmaceutical development and chemical research.

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the amount of one enantiomer present in a mixture compared to the other. Various analytical techniques are employed to determine this crucial parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and powerful method for separating and quantifying enantiomers. yakhak.orgmdpi.comresearchgate.net CSPs contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral amines. yakhak.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for determining enantiomeric excess. acs.orgacs.orgnih.gov While enantiomers have identical NMR spectra in an achiral environment, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be used to create diastereomeric interactions. acs.orgrsc.org These diastereomeric complexes or new compounds will have distinct NMR signals, allowing for the integration of the corresponding peaks to quantify the ratio of the enantiomers present in the original sample. acs.org

Research Trajectory and Evolution of Synthetic Strategies for (S)-(-)-1-Benzyl-2,2-diphenylethylamine

The synthesis of (S)-(-)-1-Benzyl-2,2-diphenylethylamine, a vicinal diamine analogue with a sterically demanding 1,2,2-triphenyl-substituted backbone, presents a significant synthetic challenge. The evolution of synthetic strategies for this and structurally related compounds reflects the broader advancements in asymmetric synthesis, moving from classical resolution and stoichiometric chiral auxiliaries to more sophisticated catalytic methods.

Early approaches to similar chiral amines often relied on the resolution of racemic mixtures, a process that, while effective, is inherently inefficient as it discards at least half of the material. A common strategy for preparing related N-benzylamines involves the formation of an imine from an amine and a benzaldehyde, followed by hydrogenation. acs.org For the synthesis of a specific enantiomer like (S)-(-)-1-Benzyl-2,2-diphenylethylamine, this would necessitate a chiral starting amine or a chiral reducing agent.

A significant advancement in the synthesis of chiral amines came with the development of chiral auxiliaries. For instance, pseudoephedrine has been widely used to control the stereoselective alkylation of enolates derived from amide derivatives. nih.gov This methodology allows for the introduction of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved to yield the desired chiral amine. While no specific literature detailing the use of a chiral auxiliary for the direct synthesis of (S)-(-)-1-Benzyl-2,2-diphenylethylamine was found, this approach represents a plausible and historically important strategy for obtaining such compounds.

More recent and advanced strategies focus on catalytic asymmetric methods. The synthesis of vicinal diamines, a class of compounds to which (S)-(-)-1-Benzyl-2,2-diphenylethylamine is structurally related, has been a fertile ground for the development of novel catalytic systems. These include:

Catalytic Asymmetric Hydroamination: This atom-economical method involves the addition of an N-H bond across a double bond. Nickel-catalyzed hydroamidation of alkenyl amides has been shown to produce enantioenriched vicinal diamines with high enantioselectivities. rsc.org

Catalytic Asymmetric Mannich Reactions: The umpolung cross-Mannich reaction of cyclic ketimines, catalyzed by cinchona-derived bifunctional organocatalysts, provides access to chiral vicinal tetrasubstituted diamines with excellent stereocontrol.

Phase-Transfer Catalysis: The highly enantioselective alkylation of protected glycine (B1666218) amides using designer chiral quaternary ammonium (B1175870) salts has proven to be a practical procedure for the asymmetric synthesis of a wide range of vicinal diamines. lookchem.com

Catalytic Asymmetric N-Allylation: The desymmetrization of meso-vicinal diamine derivatives through enantioselective N-monoallylation using a chiral π-allyl-palladium catalyst offers a novel route to optically active vicinal diamines. acs.org

While direct catalytic asymmetric syntheses specifically targeting (S)-(-)-1-Benzyl-2,2-diphenylethylamine are not extensively documented in the surveyed literature, the principles established in the synthesis of related vicinal diamines provide a clear roadmap for its potential preparation. For example, a plausible route could involve the asymmetric reductive amination of a suitably substituted ketone or the catalytic asymmetric addition of a benzyl nucleophile to a chiral imine derivative. The data below for related synthetic methods highlights the high levels of enantioselectivity and yield that are now achievable in the synthesis of complex chiral amines.

Table 1: Examples of Catalytic Asymmetric Syntheses of Vicinal Diamines

| Catalytic Method | Catalyst/Reagent | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| Umpolung Cross-Mannich | Cinchona-derived organocatalyst | Cyclic Ketimine | Vicinal Tetrasubstituted Diamine | up to 98 | >99 | >20:1 |

| NiH-catalyzed Hydroamidation | NiH/BOX | Alkenyl Amide | Vicinal Diamine | up to 87 | up to 99 | N/A |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycine Amide Derivative | Monosubstituted Vicinal Diamine | High | up to 99 | N/A |

| Enantioselective N-Allylation | Chiral π-Allyl-Pd Catalyst | meso-Vicinal Diamine | N-Monoallylated Vicinal Diamine | Good | up to 90 | N/A |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,3-triphenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16,22H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRWGZYKYRRJNU-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432934 | |

| Record name | (S)-(-)-1-Benzyl-2,2-diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233772-38-8 | |

| Record name | (S)-(-)-1-Benzyl-2,2-diphenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Benzyl-2,2-diphenylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Enantioselective Preparation of S 1 Benzyl 2,2 Diphenylethylamine

Enantioselective Synthesis Strategies for (S)-(-)-1-Benzyl-2,2-diphenylethylamine

The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods that can selectively produce one enantiomer over the other. For (S)-(-)-1-Benzyl-2,2-diphenylethylamine, biocatalytic approaches have emerged as a powerful strategy.

Biocatalytic Approaches via Kinetic Resolution

Kinetic resolution is a widely used technique for separating a racemic mixture of chiral compounds. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of amine synthesis, enzymes, particularly transaminases, have proven to be highly effective biocatalysts for kinetic resolutions. mdpi.comresearchgate.net

The process involves the selective transformation of one enantiomer of the racemic amine into a different compound, allowing for the separation of the unreacted, enantiomerically enriched amine. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. mdpi.com

Amine transaminases (ATAs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. frontiersin.org These enzymes are of particular interest for the synthesis of chiral amines due to their often high enantioselectivity. frontiersin.org Wild-type transaminases may not always exhibit the desired substrate scope or efficiency for non-natural substrates. frontiersin.orgresearchgate.net Consequently, protein engineering techniques, such as directed evolution and rational design, have been extensively used to create mutant enzymes with improved properties. frontiersin.orgrsc.org

In a typical kinetic resolution for the production of (S)-amines, a racemic amine is reacted with a suitable keto-acceptor in the presence of an (S)-selective transaminase. The (R)-enantiomer of the amine is preferentially converted to the corresponding ketone, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched.

Recent advancements have focused on engineering transaminases to accept bulky substrates, which is a significant challenge due to the geometry of their active sites. researchgate.netrsc.org By modifying amino acid residues within the active site, researchers have been able to enhance the catalytic efficiency of ATAs towards sterically demanding ketones and amines. rsc.org For instance, the engineering of the large binding pocket of an (S)-selective ω-transaminase from Paraburkholderia phymatum (BPTA) has been shown to significantly improve its activity towards bulky aryl alkyl ketones. rsc.org Such engineered enzymes hold great promise for the efficient kinetic resolution of racemic 1-Benzyl-2,2-diphenylethylamine to provide the desired (S)-(-)-enantiomer with high enantiomeric excess. The table below illustrates the impact of specific mutations on the activity of an engineered transaminase.

| Enzyme Variant | Mutations | Fold Increase in Activity (kcat/KM) | Conversion (%) | Enantiomeric Excess (ee) |

| Wild-Type (WT) | - | 1 | 1.3 | >99.9% |

| W82A | Single mutation | 14 | - | - |

| M78F/W82A/I284F/T440Q | Quadruple mutant | >470 | 94.4 | >99.9% |

| Data adapted from a study on the engineering of BPTA for the synthesis of (S)-1-amino-1-phenylpropane. rsc.org |

This data demonstrates the power of protein engineering to dramatically improve the performance of transaminases for the synthesis of chiral amines.

Substrate Specificity and Enzyme Engineering for Bulky Amine Acceptance

The use of ω-transaminases (ω-TAs) presents an environmentally favorable route for the asymmetric synthesis of chiral amines. rsc.org These enzymes catalyze the transfer of an amino group from a donor to a prochiral ketone, producing a chiral amine. researchgate.net However, a significant challenge in the synthesis of (S)-(-)-1-Benzyl-2,2-diphenylethylamine and other sterically demanding amines is the limited substrate scope of wild-type ω-TAs. researchgate.netnih.gov Most natural ω-TAs possess a substrate-binding site with a small and a large pocket. The small pocket typically only accommodates small substituents like a methyl group, hindering the conversion of bulky ketones. rsc.orgacs.org

To overcome this limitation, protein engineering has emerged as a powerful tool. nih.govacs.org By modifying the amino acid residues in the substrate-binding pockets, the substrate specificity of ω-TAs can be expanded to accept larger, bulkier substrates. acs.org Rational design and directed evolution are two key strategies employed. For instance, engineering the large binding pocket of an (S)-selective ω-transaminase from Paraburkholderia phymatum has been shown to relieve the steric constraints of the small pocket, enabling the efficient transformation of prochiral aryl alkyl ketones with substituents larger than a methyl group. rsc.org Similarly, computational design has been used to engineer an (S)-selective ω-TA from Pseudomonas jessenii to enhance its ability to produce bulky amines. acs.org

Researchers have successfully engineered amine transaminases to accept ketones with bulky substituents, such as a tert-butyl group adjacent to the carbonyl function, which were previously unreactive. researchgate.netnih.gov These engineered enzymes have demonstrated high conversion rates in the asymmetric synthesis of the corresponding amines. researchgate.netnih.gov The identification of key residues in the active site that influence substrate binding has been crucial. For example, studies on class III ω-TAs have identified a hairpin region near a conserved arginine residue as important for the acceptance of bulky ketones. nih.govasm.org

Asymmetric Catalytic Synthesis Pathways

Direct Asymmetric Reductive Amination (DARA) Methodologies

Direct Asymmetric Reductive Amination (DARA) of ketones is a highly efficient and atom-economical method for the synthesis of chiral primary amines, including (S)-(-)-1-Benzyl-2,2-diphenylethylamine. acs.org This approach circumvents the need for pre-formed imines and protecting groups by combining a ketone, an ammonia (B1221849) source, and a chiral catalyst under a reducing atmosphere. acs.org

Transition metal catalysts, particularly those based on ruthenium and iridium, have been extensively developed for DARA. For the synthesis of primary amines, ruthenium-catalyzed systems have shown significant promise. nih.gov The use of a chiral ruthenium catalyst with a suitable ligand allows for the chemo- and enantioselective reductive amination of alkyl-aryl ketones using ammonia gas as the nitrogen source. nih.gov The addition of a catalytic amount of an ammonium (B1175870) salt, such as ammonium iodide, has been found to be crucial for achieving high yields and enantioselectivities. nih.gov

The substrate for the synthesis of (S)-(-)-1-Benzyl-2,2-diphenylethylamine is 1,1-diphenylpropan-2-one. DARA of this bulky ketone presents a significant challenge due to steric hindrance. However, engineered amine dehydrogenases (AmDHs) have been developed that exhibit high activity and enantioselectivity for the reductive amination of sterically demanding ketones. acs.orgnih.gov Through directed evolution, AmDHs have been created that can efficiently convert bulky alkyl (hetero)aryl ketones into the corresponding chiral amines with excellent conversions and enantiomeric excesses. nih.gov These biocatalytic DARA methods offer a powerful alternative to metal-based catalysis. acs.org

Chiral Brønsted Acid Organocatalysis in Related Amine Syntheses

Chiral Brønsted acid organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of a wide range of chiral molecules, including amines. nih.govrsc.org This methodology utilizes chiral, non-metallic molecules to catalyze reactions with high stereocontrol. chemrxiv.org While a direct application to the synthesis of (S)-(-)-1-Benzyl-2,2-diphenylethylamine is not extensively documented in the provided context, the principles are highly relevant for the synthesis of structurally related chiral amines.

Chiral phosphoric acids, derived from BINOL, are a prominent class of Brønsted acid catalysts. nih.gov They have been successfully employed in a variety of asymmetric transformations that involve the activation of imines, such as Friedel-Crafts reactions, transfer hydrogenations, and reductive aminations. nih.gov These catalysts function by protonating the imine, thereby activating it towards nucleophilic attack and controlling the stereochemical outcome of the reaction.

More potent Brønsted acids, like chiral BINOL-derived N-triflyl phosphoramides, have expanded the scope of this catalysis to include the activation of less reactive carbonyl compounds. nih.gov This is particularly relevant for the synthesis of amines from ketones, where the in situ formation and activation of a ketimine intermediate is a key step. The combination of a chiral amine catalyst with a Brønsted acid in a dual catalytic system has also been shown to be effective for various asymmetric cycloadditions. researchgate.net

Diastereoselective Synthesis through Chiral Auxiliary Control

The use of chiral auxiliaries is a well-established and reliable method for the synthesis of enantiomerically pure compounds, including chiral amines. sigmaaldrich.com This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. sigmaaldrich.com The auxiliary then directs the stereochemical course of a subsequent reaction, leading to the formation of a diastereomerically enriched product. Finally, the auxiliary is cleaved to yield the desired enantiomerically pure compound. sigmaaldrich.com

For the synthesis of chiral amines, Ellman's chiral tert-butanesulfinamide is a highly effective and widely used chiral auxiliary. osi.lv This method involves the condensation of the chiral sulfinamide with a ketone, such as 1,1-diphenylpropan-2-one, to form a chiral N-tert-butanesulfinyl ketimine. The subsequent diastereoselective reduction of this ketimine, followed by the removal of the sulfinyl group, affords the desired chiral amine. osi.lv

Other chiral auxiliaries, such as those derived from (S)-(-)-1-phenylethylamine, have also been developed for the asymmetric synthesis of chiral carboxylic acids, which can be precursors to chiral amines. researchgate.net The principle of using a chiral auxiliary to control the stereochemistry of a reaction is a versatile and powerful tool in asymmetric synthesis. nih.gov For instance, pseudoephenamine has been demonstrated to be a practical chiral auxiliary for asymmetric alkylation reactions, offering excellent stereocontrol. nih.gov

Resolution Techniques for Racemic 1-Benzyl-2,2-diphenylethylamine Precursors

Diastereomeric Salt Formation and Crystallization

Classical resolution via the formation of diastereomeric salts is a widely used and effective method for separating the enantiomers of a racemic amine. wikipedia.orglibretexts.org This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.orglibretexts.org

The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org The less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor. wikipedia.org After separation, the pure enantiomer of the amine can be recovered from the diastereomeric salt by treatment with a base. libretexts.orglibretexts.org

Enzymatic Kinetic Resolution of Racemic Amine Precursors

Following a comprehensive review of the available scientific literature, specific detailed research findings and data tables regarding the enzymatic kinetic resolution of racemic 1-benzyl-2,2-diphenylethylamine for the preparation of its (S)-(-) enantiomer could not be located.

The enzymatic kinetic resolution of chiral amines is a well-established methodology, frequently employing lipases such as Candida antarctica lipase (B570770) B (CALB) for the enantioselective acylation of a racemic amine. scialert.netresearchgate.netnih.gov This process typically involves the preferential acylation of one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation. The choice of enzyme, acylating agent, and solvent are crucial factors that influence the reaction's efficiency and enantioselectivity. scialert.netnih.gov

Numerous studies have demonstrated the successful application of this technique for the resolution of various chiral amines, including those structurally related to 1-benzyl-2,2-diphenylethylamine, such as 1-phenylethylamine. researchgate.netbeilstein-journals.orgnih.gov These studies often report high enantiomeric excesses and yields, underscoring the potential of enzymatic methods for the synthesis of enantiopure amines. beilstein-journals.orgresearchgate.net Furthermore, the concept of dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, has been shown to improve theoretical yields up to 100%. beilstein-journals.orgresearchgate.net

However, without specific experimental data for the target compound, (S)-(-)-1-Benzyl-2,2-diphenylethylamine, it is not possible to provide detailed research findings, data tables, or a thorough analysis of its enzymatic kinetic resolution.

Stereochemical Characterization and Elucidation of S 1 Benzyl 2,2 Diphenylethylamine

Determination of Enantiomeric Purity (Enantiomeric Excess, ee)

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is fundamental in asymmetric synthesis and pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying the enantiomers in a racemic or enantioenriched mixture. The separation relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). eijppr.com

The direct method of separation involves the use of a column where a chiral selector is chemically bonded to the stationary support, typically silica (B1680970) gel. eijppr.com For the separation of chiral amines like (S)-(-)-1-Benzyl-2,2-diphenylethylamine, polysaccharide-based CSPs are particularly effective. These phases, derived from cellulose (B213188) or amylose (B160209) and often coated or immobilized on a silica support, provide a complex chiral environment with grooves and cavities. nih.gov Chiral recognition mechanisms involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com

The enantiomers of the amine interact with the chiral selector to form temporary diastereomeric complexes with different association energies. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a longer retention time (t_R), while the less stable complex elutes earlier. By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is often modified with a small amount of a basic additive, such as diethylamine (B46881) (DEA), to improve peak shape and resolution for amine analytes. researchgate.net

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Daicel CHIRALPAK® series) | Proven effectiveness for a wide range of chiral compounds, including amines. researchgate.netdoi.org |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | Common normal-phase system providing good selectivity for polysaccharide CSPs. doi.org |

| Additive | 0.1% Diethylamine (DEA) | Reduces peak tailing and improves resolution for basic analytes like amines. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for typical column dimensions. |

| Detection | UV at 254 nm | Aromatic rings in the molecule allow for strong UV absorbance. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary must be added to the NMR sample. This auxiliary interacts with the enantiomers to create diastereomeric species, which have different NMR spectra.

One common method involves the use of chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid). acs.org The chiral amine is converted into a pair of stable diastereomeric amides. These diastereomers exhibit distinct chemical shifts for protons near the stereocenter, and the ratio of their integrated peak areas corresponds directly to the enantiomeric ratio.

Alternatively, chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can be used. rsc.orglibretexts.org These agents form rapid and reversible diastereomeric complexes with the analyte directly in the NMR tube. Lanthanide-based CSRs, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃), are Lewis acids that coordinate to the basic amine. libretexts.orgharvard.edu This interaction induces large chemical shift differences (lanthanide-induced shifts, LIS) in the analyte's spectrum. Because the diastereomeric complexes have different formation constants and geometries, the signals for the two enantiomers are shifted to different extents, allowing for their resolution and quantification. harvard.edu Non-lanthanide CSAs, such as optically active BINOL derivatives, can also be used to induce sufficient chemical shift nonequivalence (ΔΔδ) for ee determination. rsc.org

| Method | Chiral Auxiliary | Observed Phenomenon | Example ΔΔδ (ppm) | Reference |

|---|---|---|---|---|

| Chiral Derivatizing Agent (CDA) | (S)-BINOL / 2-formylphenylboronic acid | Formation of stable diastereomeric iminoboronate esters. | 0.04-0.15 (for imine proton) | acs.orgresearchgate.net |

| Chiral Solvating Agent (CSA) | (S)-BINOL | Formation of transient diastereomeric complexes. | ~0.03 (for α-methine proton) | rsc.org |

| Chiral Shift Reagent (CSR) | Eu(dcm)₃ (Tris[d,d-dicampholylmethanato]europium(III)) | Differential Lanthanide-Induced Shifts (LIS) in diastereomeric complexes. | 0.01-0.10 | harvard.edu |

Elucidation of Absolute Stereochemistry

While enantiomeric purity analysis quantifies the ratio of enantiomers, elucidating the absolute stereochemistry determines the actual three-dimensional arrangement (R or S) of the atoms at the chiral center. wikipedia.org

X-ray Crystallography of Chiral Complexes or Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique maps the electron density of a single crystal, revealing the precise spatial arrangement of its constituent atoms.

For molecules composed solely of light atoms (C, H, N, O), the anomalous dispersion effects used to determine absolute configuration are very weak. mit.edu Therefore, it is often necessary to prepare a crystalline derivative of the amine with an atom of a known absolute configuration and preferably a heavier element (e.g., bromine or sulfur). mit.edu A common strategy is to form a salt with a chiral acid of known absolute stereochemistry. The resulting diastereomeric salt often forms high-quality crystals. By solving the crystal structure of the entire salt, the known configuration of the acid serves as an internal reference, allowing for the unambiguous assignment of the amine's stereocenter. The quality of the assignment is often indicated by the Flack parameter, which should refine to a value close to zero for the correct configuration. researchgate.net

Spectroscopic Methods (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com While the amine itself may not have a useful chromophore in an accessible region, its absolute configuration can be determined by creating a derivative or a complex that exhibits a predictable CD spectrum.

One advanced method involves forming a 1:1 host-guest complex between the chiral amine and a dimeric zinc porphyrin "tweezer". columbia.edunih.gov The binding of the amine forces the two porphyrin chromophores to adopt a specific helical twist. This induced helicity results in an intense and characteristic split CD signal, known as an exciton-coupled CD spectrum. The sign of this CD couplet (positive or negative) is directly related to the absolute configuration of the guest amine at the stereogenic center. columbia.edu By establishing an empirical rule or using molecular modeling, the observed spectrum can be correlated to the S or R configuration. nih.gov

Derivatization to Known Stereocenters

Chemical correlation is a classical method for establishing absolute configuration. It involves converting the molecule of unknown stereochemistry into a compound whose absolute configuration has already been unequivocally established, without affecting the stereocenter . wikipedia.org

For (S)-(-)-1-Benzyl-2,2-diphenylethylamine, a potential reaction sequence could involve, for example, the selective cleavage of the benzyl (B1604629) group and subsequent modifications that lead to a known amino acid or another well-characterized chiral compound. If the synthesized product's properties, particularly its optical rotation, match those of the known S-enantiomer of the target compound, it confirms the S-configuration of the starting amine. Conversely, if it matches the R-enantiomer, it would indicate the R-configuration. This method provides a logical link between the stereochemistry of different classes of compounds. wikipedia.org

Applications of S 1 Benzyl 2,2 Diphenylethylamine in Asymmetric Transformations

As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. du.ac.in The auxiliary is subsequently removed, having fulfilled its role of inducing asymmetry. The structural framework of (S)-(-)-1-Benzyl-2,2-diphenylethylamine, with its bulky benzyl (B1604629) and diphenylmethyl groups, is analogous to highly effective auxiliaries like pseudoephenamine, suggesting its strong potential for controlling stereoselectivity in various transformations. masterorganicchemistry.com

The primary function of a chiral auxiliary is to convert an achiral starting material into a chiral intermediate, typically through the formation of an amide, ester, or imine. For (S)-(-)-1-Benzyl-2,2-diphenylethylamine, this involves acylation with a prochiral carboxylic acid derivative to form a chiral amide. Once attached, the auxiliary's inherent chirality directs subsequent reactions, such as alkylation or aldol (B89426) additions at the α-carbon, to proceed with high diastereoselectivity.

The steric bulk of the auxiliary is paramount. The large benzyl and diphenylmethyl groups effectively shield one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face. This facial bias is the basis for the asymmetric induction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product and is typically recovered for reuse. du.ac.in

The formation of carbon-carbon bonds is fundamental to organic synthesis. Asymmetric alkylations and aldol reactions are powerful methods for constructing chiral centers. ucl.ac.uk When (S)-(-)-1-Benzyl-2,2-diphenylethylamine is used as a chiral auxiliary in these reactions, it enables the creation of chiral carboxylic acids, aldehydes, and ketones with a high degree of stereocontrol.

The process begins with the formation of an amide between the chiral amine and a prochiral carboxylic acid derivative. This amide is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a conformationally rigid enolate. masterorganicchemistry.com The lithium cation coordinates to the amide carbonyl oxygen and the nitrogen atom, creating a stable, six-membered ring-like transition state. The bulky substituents of the auxiliary lock the enolate into a specific conformation, exposing one face to the electrophile. Subsequent reaction with an alkyl halide (alkylation) or a carbonyl compound (aldol reaction) occurs with high diastereoselectivity. masterorganicchemistry.comucl.ac.uk This strategy is particularly effective for the synthesis of challenging α-quaternary carbon centers. masterorganicchemistry.com

The table below illustrates the expected high diastereoselectivity for a hypothetical asymmetric alkylation using an N-acyl derivative of (S)-(-)-1-Benzyl-2,2-diphenylethylamine, based on results from closely related auxiliary systems.

Table 1: Illustrative Results for Asymmetric Alkylation Using an N-Propionyl Derivative of (S)-(-)-1-Benzyl-2,2-diphenylethylamine This table presents hypothetical data based on the performance of analogous chiral auxiliaries like pseudoephenamine.

| Electrophile (R-X) | Product (α-Substituted Propanoic Acid) | Expected Diastereomeric Ratio (d.r.) |

|---|---|---|

| Methyl Iodide | 2-Methylpropanoic Acid | >98:2 |

| Ethyl Iodide | 2-Ethylpropanoic Acid | >98:2 |

| Benzyl Bromide | 2-Benzylpropanoic Acid | >97:3 |

| Isopropyl Iodide | 2-Isopropylpropanoic Acid | >95:5 |

A critical step in using a chiral auxiliary is its efficient removal to release the desired chiral product without causing racemization of the newly formed stereocenter. Amides formed from (S)-(-)-1-Benzyl-2,2-diphenylethylamine are expected to be highly stable due to steric hindrance around the carbonyl group.

Several methods exist for the cleavage of robust amide bonds:

Harsh Hydrolysis: Treatment with strong acid (e.g., 6M HCl) or base (e.g., concentrated KOH) at elevated temperatures can hydrolyze the amide to the corresponding carboxylic acid.

Hydroxylamine (B1172632): Reacting the amide with hydroxylamine (NH₂OH) or its salts can cleave the bond under milder conditions, which helps preserve sensitive functional groups and chiral centers elsewhere in the molecule. nih.gov

Electrophilic Activation: A mild method involves O-benzylation of the amide carbonyl with a powerful benzylating agent. The resulting benzyl imidate salt is much more susceptible to hydrolysis, affording the corresponding amine and a benzyl ester, which can be subsequently cleaved under neutral conditions via hydrogenolysis. nih.gov

As a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

In addition to its stoichiometric use, (S)-(-)-1-Benzyl-2,2-diphenylethylamine serves as a valuable building block for the synthesis of chiral ligands. mdpi.com In catalytic asymmetric reactions, a small amount of a chiral catalyst—typically a metal complex bearing a chiral ligand—can generate large quantities of an enantiomerically pure product. irbbarcelona.org The ligand transfers its chiral information to the metal's coordination sphere, influencing the stereochemical course of the reaction.

The amine functionality of (S)-(-)-1-Benzyl-2,2-diphenylethylamine is a synthetic handle for incorporating other donor atoms, such as phosphorus or oxygen, to create multidentate ligands. A common strategy is the formation of P,N-ligands, which combine a "hard" nitrogen donor with a "soft" phosphorus donor, offering unique electronic and steric properties that are highly effective in catalysis. irbbarcelona.org

A potential synthesis of a P,N-ligand from (S)-(-)-1-Benzyl-2,2-diphenylethylamine could involve a simple amide coupling reaction with a phosphine-containing carboxylic acid, such as 2-(diphenylphosphino)benzoic acid. The resulting ligand would feature a chiral backbone with both nitrogen and phosphorus atoms positioned to coordinate with a metal center, creating a well-defined and asymmetric catalytic pocket.

Palladium-catalyzed reactions are among the most powerful tools for forming C-C, C-N, and C-O bonds. ucl.ac.uk The palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction, is a cornerstone of this field. mdpi.comresearchgate.net In this reaction, a chiral ligand controls the enantioselectivity of a nucleophile's attack on a π-allyl palladium intermediate.

A P,N-ligand derived from (S)-(-)-1-Benzyl-2,2-diphenylethylamine would be well-suited for such a transformation. The ligand would coordinate to the palladium(0) precursor, and upon reaction with an allylic substrate (e.g., an allylic acetate), would form a chiral π-allyl palladium(II) complex. The stereoelectronics of this complex, dictated by the chiral ligand, would direct the incoming nucleophile (e.g., a malonate enolate) to one of the two allylic termini, leading to the formation of the product with high enantiomeric excess (ee). snnu.edu.cn

The table below shows hypothetical results for a palladium-catalyzed AAA reaction using a ligand derived from (S)-(-)-1-Benzyl-2,2-diphenylethylamine, highlighting its potential to induce high enantioselectivity across various substrates.

Table 2: Illustrative Results for Palladium-Catalyzed Asymmetric Allylic Alkylation This table presents hypothetical data based on the expected performance of P,N-ligands in the Tsuji-Trost reaction.

| Allylic Substrate | Nucleophile | Expected Enantiomeric Excess (% ee) |

|---|---|---|

| 1,3-Diphenylallyl Acetate | Dimethyl Malonate | >95% |

| Cinnamyl Acetate | Dimethyl Malonate | >92% |

| 1,3-Dimethylallyl Acetate | Sodium Diethyl Malonate | >90% |

| Cyclohexenyl Acetate | Dimethyl Malonate | >96% |

Utility in Rhodium-Catalyzed Asymmetric Reactions

While direct use of (S)-(-)-1-Benzyl-2,2-diphenylethylamine as a simple ligand is not extensively documented, its core structure is integral to the design of more complex chiral ligands for rhodium catalysis. Rhodium-catalyzed reactions, such as asymmetric hydrogenation, C-H functionalization, and allylic substitution, are powerful tools in organic synthesis, and their stereochemical outcome is critically dependent on the chiral ligand employed. nih.govrsc.org

Ligands derived from chiral backbones similar to (S)-(-)-1-Benzyl-2,2-diphenylethylamine, such as chiral diphosphines, are known to be highly effective in rhodium-catalyzed processes. researchgate.net For instance, rhodium(II) complexes with chiral carboxylate or N-sulfonylamino acid ligands are highly efficient in catalyzing enantioselective C-H insertions of carbenes, a reaction that forms new carbon-carbon bonds with high stereocontrol. nih.govnih.gov The development of such reactions allows for the direct functionalization of otherwise inert C-H bonds to produce valuable chiral sulfonamides and indolylacetates. nih.govnih.gov The synthesis of 2-alkyl-benzimidazoles has also been achieved using heterogeneous rhodium catalysts. researchgate.net These examples highlight the principle that incorporating a well-defined chiral structure, such as the one offered by (S)-(-)-1-Benzyl-2,2-diphenylethylamine, into a ligand framework is a key strategy for achieving high enantioselectivity in rhodium-catalyzed transformations.

Other Transition Metal Catalysis (e.g., Copper, Zinc)

The chiral motif of (S)-(-)-1-Benzyl-2,2-diphenylethylamine is applicable to catalysis involving other transition metals, notably copper and zinc, which are valued for their unique reactivity and lower cost compared to noble metals.

Copper Catalysis: Copper(II) complexes paired with chiral ligands are effective in promoting enantioselective reactions. A notable example is the aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, which provides access to chiral secondary benzylamines. nih.gov Using a Cu(OTf)₂ catalyst with a chiral bis(oxazoline) ligand, excellent yields and enantioselectivities (up to 99% ee) have been achieved. nih.gov Copper catalysts are also employed in the thioetherification of benzyl alcohols with thiols to form C-S bonds under mild conditions. semanticscholar.org Furthermore, copper-catalyzed one-pot reactions starting from simple styrenes can produce pharmaceutically relevant phenylethylamine triazole scaffolds through a sequence of aziridination, ring-opening with azide, and cycloaddition. chemrxiv.orgchemrxiv.org

| Aldimine Substrate | Phenol Nucleophile | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-tosyl-hydrocinnamaldehyde imine | 3,5-Dimethoxyphenol | Data not specified | Data not specified |

| N-tosyl-hydrocinnamaldehyde imine | N-Cbz-3-aminophenol | Good | Excellent |

| N-tosyl-hydrocinnamaldehyde imine | Unsubstituted phenol | 30 | 96 |

| N-tosyl-hydrocinnamaldehyde imine | 3,5-Dibromophenol | 26 | Good |

Zinc Catalysis: Zinc-based catalysts have been developed for the N-alkylation of aromatic amines with alcohols via a hydrogen-borrowing mechanism. nih.govresearchgate.net Single-atom zinc catalysts supported on nitrogen, sulfur co-doped carbon have shown superior activity, which is enhanced by the sulfur doping that increases the electron density of the zinc sites. nih.gov Ligand-free zinc systems, such as Zn(NO₃)₂·6H₂O, are also effective for the N-alkylation of various anilines with aromatic and aliphatic alcohols. researchgate.net Additionally, zinc iodide has been used to catalyze the oxidative amidation of benzyl alcohols with amines under mild, solvent-free conditions. researchgate.net

In Organocatalytic Systems

The field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. The (S)-(-)-1-Benzyl-2,2-diphenylethylamine scaffold is a prime candidate for constructing such catalysts.

The structural backbone of (S)-(-)-1-Benzyl-2,2-diphenylethylamine is frequently integrated into bifunctional organocatalysts. These catalysts often combine a hydrogen-bond donor element (like thiourea (B124793) or squaramide) with a basic amine site. The chiral diamine framework, exemplified by the structurally related 1,2-diphenylethylenediamine (DPEN), positions these functional groups precisely to activate both the nucleophile and the electrophile in a stereocontrolled manner. mdpi.commdpi.com For instance, binaphthyl-modified squaramide catalysts incorporating a tertiary amine have been successfully developed for enantioselective additions. beilstein-journals.orgnih.gov Similarly, thiourea catalysts derived from (R,R)-1,2-diphenylethylenediamine have been shown to be highly effective, particularly when using water as a solvent, which can activate the catalyst through hydrogen bonding. mdpi.com

Organocatalysts built upon chiral amine frameworks have proven effective in a range of enantioselective reactions.

Enantioselective Additions: A key application is the Michael addition. Thiourea organocatalysts derived from chiral diamines promote the addition of aldehydes to maleimides, achieving excellent yields (≥97%) and enantioselectivities (99% ee) with very low catalyst loading (0.01 mol%). mdpi.com Binaphthyl-modified squaramide catalysts are highly efficient for the addition of diphenyl phosphonate (B1237965) to ketimines derived from isatins, producing chiral 3-amino-3-phosphonyl-substituted oxindoles with up to 99% ee. beilstein-journals.orgnih.gov

| Ketimine Substituent (on N) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Allyl | 94 | 93 |

| 5-Bromo-N-allyl | 80 | 97 |

| Benzyl | 88 | 98 |

| 5-Bromo-N-benzyl | 85 | 99 |

| 5-Methoxy-N-benzyl | 79 | 99 |

Enantioselective Cycloadditions: The Diels-Alder reaction, a powerful tool for creating cyclic systems with multiple stereocenters, can be catalyzed by chiral secondary amines. nih.gov Organocatalytic strategies have also been developed for the enantioselective cyclopropanation of enals using benzyl chlorides as reagents. nih.gov Furthermore, a cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes, catalyzed by chiral imidazolidinones, provides an elegant route to the pyrroloindoline alkaloid core structure with high enantioselectivity. nih.gov This methodology was successfully applied in the total synthesis of (–)-flustramine B. nih.gov

As a Building Block in the Synthesis of Complex Chiral Molecules

Beyond its role in catalysis, (S)-(-)-1-Benzyl-2,2-diphenylethylamine is a valuable chiral starting material, or "chiral auxiliary," for the synthesis of other enantiopure compounds. wikipedia.orgtcichemicals.com A chiral auxiliary is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions and is then removed. wikipedia.org

The amine functionality of (S)-(-)-1-Benzyl-2,2-diphenylethylamine allows it to be elaborated into a wide variety of other chiral molecules.

Chiral Amine Derivatives: The synthesis of chiral amines is of great importance to the pharmaceutical industry, as this motif is present in numerous approved drugs. researchgate.net Readily available chiral benzylamine (B48309) derivatives can be used as the amine source in multi-component condensation reactions to prepare more complex substituted piperidines with good stereoselectivity. researchgate.net The benzyl group can later be removed to yield the free NH-piperidine. researchgate.net

Chiral Heterocycles: Chiral amines are fundamental starting points for the stereoselective synthesis of heterocyclic compounds. mdpi.com For example, enantioselective approaches to N-benzylic heterocycles can be achieved through Ni/photoredox dual catalysis, coupling α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This method provides access to pharmaceutically relevant chiral structures. nih.gov The use of chiral amines as auxiliaries in cyclization reactions is a well-established strategy for producing chiral piperidin-2-ones, lactams, and indole (B1671886) derivatives. mdpi.com

Construction of Enantiomerically Pure Scaffolds for Advanced Organic Synthesis

The synthesis of complex molecules, particularly those with biological activity, is critically dependent on the precise control of stereochemistry. Enantiomerically pure scaffolds serve as foundational building blocks, enabling chemists to construct intricate three-dimensional structures with high stereospecificity. Chiral amines, such as (S)-(-)-1-Benzyl-2,2-diphenylethylamine, are valuable in this context, often employed as chiral auxiliaries or as key fragments incorporated into the final target molecule.

Research has demonstrated the utility of chiral amines in guiding stereoselective reactions. For instance, derivatives of chiral amines are used to create specific enantiomers of pharmacologically active agents. In the development of novel antiseizure drug candidates, chiral amines related to the title compound have been synthesized and evaluated. The process often begins with a chiral starting material, such as a protected amino acid, which is then elaborated through a series of chemical steps. For example, the synthesis of a novel EAAT2 modulator, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, involved the coupling of (R)-2-((tert-butoxycarbonyl)amino)propanoic acid with benzylamine, followed by deprotection and subsequent cyclization. semanticscholar.org This multi-step synthesis underscores the importance of starting with an enantiomerically pure fragment to ensure the final product possesses the desired absolute stereochemistry, which is crucial for its biological activity. semanticscholar.org

The absolute configuration of these scaffolds is paramount, as different enantiomers can exhibit vastly different biological effects. X-ray crystallography is a definitive method for confirming the enantiopurity and absolute configuration of these synthesized chiral molecules. semanticscholar.org The structural rigidity and defined spatial arrangement of substituents in amines like (S)-(-)-1-Benzyl-2,2-diphenylethylamine make them effective controllers of stereochemistry in subsequent transformations, such as alkylations, aldol reactions, or Michael additions, leading to the synthesis of complex natural products and pharmaceuticals.

Table 1: Application of Chiral Amines in Enantioselective Synthesis

| Chiral Building Block/Auxiliary | Synthetic Application | Resulting Scaffold/Product Type | Reference |

|---|---|---|---|

| (R)-2-((tert-butoxycarbonyl)amino)propanoic acid derivative | Synthesis of EAAT2 Modulators | Enantiomerically pure (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | semanticscholar.org |

| N-Boc-L-tyrosine | Total Synthesis of Natural Product HA 23 | Complex macrolactam with defined L-tyrosine stereochemistry | acs.org |

| (R)-(+)-propylene oxide | Preparation of a fatty acid fragment | Chiral alcohol intermediate for use in Julia-Kocienski olefination | acs.org |

Contributions to Mechanically Interlocked Molecules and Supramolecular Assemblies

Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are architectures where molecules are linked by mechanical bonds rather than covalent bonds. nih.gov The introduction of chirality into these systems is a burgeoning area of research, leading to materials with unique chiroptical properties and potential applications in molecular machinery and enantioselective recognition.

Table 2: Role of Chiral Amines in Advanced Molecular Architectures

| Architecture Type | Role of Chiral Amine | Key Principle | Reference |

|---|---|---|---|

| Mechanically Planar Chiral Rotaxanes | Chiral Interlocking Auxiliary | Temporary use of a chiral group to direct the assembly and create mechanical chirality. | nih.gov |

| Supramolecular Polymers | Chiral Monomer Component | Self-assembly of chiral building blocks into ordered, higher-order structures (e.g., helical fibers). | beilstein-journals.org |

Polymer Synthesis Involving Chiral Amine Monomers

The incorporation of chiral units into polymer backbones is a powerful strategy for creating materials with tailored properties, including the ability to recognize other chiral molecules or to self-assemble into helical conformations. Chiral amines can be integrated into monomers, which are then polymerized to yield optically active polymers.

A prominent example is the synthesis of chiral polythiophenes. nih.gov Thiophene (B33073) monomers can be functionalized at the 3-position with a side chain containing a chiral amine or a derivative thereof. For instance, a chiral moiety can be appended through a condensation reaction or by coupling a pre-formed chiral side chain to the thiophene ring. nih.gov These chiral monomers are then subjected to polymerization, often through methods like oxidative polymerization with FeCl₃ or through cross-coupling reactions like Stille or Kumada couplings. nih.gov

The chirality of the monomer's side chain can significantly influence the polymer's secondary structure. The steric interactions between the bulky chiral side chains can force the polythiophene backbone to adopt a specific helical conformation, leading to strong circular dichroism (CD) signals. The resulting chiral polymers have applications in chiral recognition, as chiroptical sensors, and in the fabrication of polarized light-emitting diodes. nih.gov The choice of the chiral amine and the length of the spacer connecting it to the polymerizable unit are critical factors that determine the final properties of the macromolecule.

Table 3: Examples of Chiral Monomers in Polymer Synthesis

| Chiral Monomer Type | Polymerization Method | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|

| 3-[2-((S)-2-methylbutoxy)ethyl]thiophene | FeCl₃ Oxidative Polymerization or Rieke Method | Poly(3-[2-((S)-2-methylbutoxy)ethyl]thiophene) | Optically active regiorandom or regioregular polymer. | nih.gov |

| 3,4-bis[(S)-2-methyloctyl]thiophene | Oxidative (Sugimoto protocol) | Poly-{3,4-bis[(S)-2-methyloctyl]thiophene} | A chiral dialkyl-substituted polythiophene. | nih.gov |

| 3-[3-[(S)-2-phenylbutoxy)]propyl]thiophene | Electropolymerization | Chiral polythiophene with high conductivity | Able to stereoselectively recognize chiral anions. | nih.gov |

Theoretical and Computational Studies of S 1 Benzyl 2,2 Diphenylethylamine and Its Reactions

Conformational Analysis and Stereoelectronic Effects

The reactivity and stereochemical influence of (S)-(-)-1-Benzyl-2,2-diphenylethylamine are dictated by the molecule's preferred three-dimensional arrangements, or conformations. Conformational analysis investigates the different spatial arrangements of atoms that result from rotation about single bonds. These conformers exist at different energy levels, and their relative populations are governed by a Boltzmann distribution. Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and stability, are crucial in determining the most stable conformations.

Molecular modeling is the first step in understanding the conformational landscape of (S)-(-)-1-Benzyl-2,2-diphenylethylamine. Using computational software, an initial 3D structure of the molecule is built. This initial structure is unlikely to be at a low-energy state. Therefore, energy minimization (or geometry optimization) is performed. This process systematically alters the geometry (bond lengths, bond angles, and dihedral angles) to find a local or global minimum on the potential energy surface.

For a flexible molecule like (S)-(-)-1-Benzyl-2,2-diphenylethylamine, with multiple rotatable bonds, there are numerous possible conformers. A systematic conformational search is required to identify the most stable structures. This involves rotating key dihedral angles (e.g., around the C1-C2, C1-CH2Ph, and C2-CHPh2 bonds) and performing energy minimization for each starting geometry. The result is a set of low-energy conformers and their calculated relative stabilities. These calculations can reveal, for instance, the preferred orientations of the three phenyl groups to minimize steric clashes and maximize stabilizing interactions like π-π stacking.

Table 1: Illustrative Results of a Conformational Energy Analysis This table illustrates the typical output of a molecular modeling study. The values are hypothetical for (S)-(-)-1-Benzyl-2,2-diphenylethylamine and serve to demonstrate the concept.

| Conformer ID | Dihedral Angle (N-C1-C2-H) | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Feature |

| Conf-1 | 178.5° | 0.00 | 75.2 | Anti-periplanar arrangement, minimizing steric hindrance between the amino group and the diphenylmethyl group. |

| Conf-2 | 65.2° | 1.10 | 14.5 | Gauche arrangement, potential for weak intramolecular interactions. |

| Conf-3 | -68.9° | 1.25 | 10.3 | Gauche arrangement, alternative orientation of phenyl groups. |

The stereochemical outcome of a reaction involving a chiral molecule is determined by the energy difference between the diastereomeric transition states. The conformation of (S)-(-)-1-Benzyl-2,2-diphenylethylamine when it acts as a ligand or auxiliary directly influences the structure and energy of these transition states.

By understanding the low-energy conformations of the free amine, chemists can predict how it will approach a substrate or metal center. The bulky diphenylmethyl and benzyl (B1604629) groups create a defined chiral pocket around the nitrogen atom. This pocket sterically blocks certain trajectories of an incoming reactant, favoring attack from the less hindered face. For example, in the alkylation of an enolate derived from an imine of this amine, the preferred conformation would orient the phenyl groups to effectively shield one face of the enolate, leading to the preferential formation of one diastereomer of the product. Computational modeling can quantify the energy barriers for reactions proceeding through different conformational arrangements, thereby explaining and predicting the observed stereoselectivity.

Elucidation of Reaction Mechanisms Using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more accurate description of electronic structure than molecular mechanics, making them suitable for studying reaction mechanisms where bond breaking and formation occur.

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. sigmaaldrich.com It is particularly effective for locating and characterizing transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For a reaction involving (S)-(-)-1-Benzyl-2,2-diphenylethylamine, DFT calculations can be used to:

Locate the Transition State: Algorithms are used to find the TS geometry for a specific reaction step.

Verify the Transition State: A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of a bond being formed).

Calculate Activation Energy: The energy difference between the transition state and the reactants (ΔG‡) can be calculated. This activation barrier is directly related to the reaction rate.

By comparing the activation energies for competing reaction pathways (e.g., leading to R or S products), the selectivity of the reaction can be predicted. For instance, in a catalytic cycle, DFT can model the substrate binding, the key bond-forming step, and the product release, identifying the rate-determining and stereodetermining steps. Such analyses are crucial for understanding how a ligand or catalyst functions. nist.gov

Table 2: Hypothetical DFT Data for a Stereodetermining Step This table provides an example of data obtained from a DFT transition state analysis for a reaction yielding two diastereomers, P1 and P2.

| Parameter | Transition State (TS1) -> P1 | Transition State (TS2) -> P2 |

| Relative Electronic Energy (kcal/mol) | 15.2 | 18.5 |

| Imaginary Frequency (cm⁻¹) | -350.4 (C-C bond formation) | -325.8 (C-C bond formation) |

| Activation Free Energy (ΔG‡, kcal/mol) | 16.8 | 20.1 |

| Predicted Product Ratio (P1:P2) | 99 : 1 | - |

Many chemical reactions can yield multiple isomers. Regioselectivity refers to the preference for bond formation at one position over another, while diastereoselectivity is the preference for forming one diastereomer over another. Computational methods can explain the origins of these selectivities.

Diastereoselectivity: As discussed, the preferred formation of one diastereomer is due to a lower activation energy for the corresponding transition state. DFT calculations can model the diastereomeric transition states, revealing the specific steric or electronic interactions that stabilize one over the other. For (S)-(-)-1-Benzyl-2,2-diphenylethylamine, the orientation of its bulky phenyl groups in the transition state is the primary factor controlling diastereoselectivity. acs.org

Regioselectivity: In reactions with multiple possible sites of attack, DFT can be used to compare the activation barriers for each pathway. For example, in the functionalization of an aromatic ring, calculations of properties like local softness or Fukui functions (which indicate the most electrophilic/nucleophilic sites) on the reactant molecule can predict the most likely site of reaction. The subsequent calculation of the transition state energies for attack at each site provides a quantitative prediction of the regiochemical outcome.

When (S)-(-)-1-Benzyl-2,2-diphenylethylamine is used as a chiral ligand in catalysis, its interaction with the metal center (catalyst) and the reacting substrate is paramount. Computational studies are invaluable for visualizing and quantifying these interactions. nist.gov

Molecular docking and quantum chemical calculations can model the entire catalytic complex. nist.gov These models can reveal:

Binding Mode: How the ligand coordinates to the metal and how the substrate binds to the catalyst-ligand complex.

Non-covalent Interactions: The specific hydrogen bonds, van der Waals forces, or π-π stacking interactions between the ligand and the substrate within the transition state. It is often these subtle, non-covalent interactions that are responsible for high levels of stereocontrol.

Ligand Effects: By computationally modifying the ligand (e.g., changing a phenyl group to a different substituent) and recalculating the transition state energies, chemists can predict how changes to the ligand structure will affect reaction efficiency and selectivity. This in-silico screening can guide the rational design of new and improved catalysts, saving significant experimental time and resources.

Prediction of Chiral Recognition and Discrimination Mechanisms

The ability of a chiral molecule to distinguish between the enantiomers of another chiral compound is fundamental to many chemical and biological processes. For chiral amines like (S)-(-)-1-benzyl-2,2-diphenylethylamine, this recognition is governed by the formation of transient diastereomeric complexes stabilized by a network of non-covalent interactions.

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these interactions. Although direct DFT studies on this specific amine are scarce, research on structurally similar resolving agents, such as (R)-(+)-N-benzyl-1-phenylethylamine, provides a strong basis for prediction. rsc.org A key proposed mechanism is the "lock-and-key" model, where one enantiomer of a racemic mixture fits more snugly into the chiral environment of the resolving agent than the other, leading to a more stable diastereomeric complex. rsc.orgnih.gov This stability difference is the basis for chiral discrimination.

For (S)-(-)-1-benzyl-2,2-diphenylethylamine, the key structural features—the primary amine group, the chiral center, and the bulky benzyl and diphenylmethyl groups—are all expected to play critical roles in forming these diastereomeric complexes. The primary amine can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking and CH/π interactions. The bulky substituents create significant steric hindrance, which can further enhance the energetic difference between the two diastereomeric complexes.

Key Predicted Interactions for Chiral Recognition:

| Interaction Type | Description |

| Hydrogen Bonding | The primary amine group (-NH2) can form hydrogen bonds with a suitable functional group (e.g., a carboxyl or hydroxyl group) on the target molecule. |

| π-π Stacking | The multiple phenyl rings can engage in stacking interactions with aromatic moieties on the interacting chiral molecule. |

| CH/π Interactions | Hydrogen atoms on the ethyl backbone or the benzyl group can interact with the π-systems of the phenyl rings of the interacting molecule. |

| Steric Hindrance | The bulky diphenylmethyl and benzyl groups create a defined chiral pocket, sterically favoring the binding of one enantiomer over the other. |

| Van der Waals Forces | General attractive or repulsive forces between the molecules contribute to the overall stability of the diastereomeric complex. |

The combination and geometry of these interactions would lead to a significant energy difference between the transient diastereomeric complexes formed with the R- and S-enantiomers of a substrate, allowing for effective chiral discrimination.

Structure-Reactivity Relationships in Asymmetric Catalysis

In asymmetric catalysis, (S)-(-)-1-benzyl-2,2-diphenylethylamine can act as a chiral organocatalyst, primarily through the formation of chiral iminium ions or enamines with carbonyl compounds. rsc.org The structure of the amine directly dictates its reactivity and the stereochemical outcome of the reaction.

The bulky substituents are crucial for creating a highly asymmetric environment around the catalytic center. The diphenylmethyl group, in particular, provides a rigid and well-defined steric shield on one face of the molecule. The benzyl group provides further steric bulk and can influence the conformation of the catalytic intermediate through non-covalent interactions.

Computational studies on similar chiral primary amine catalysts have shown that the transition state geometry of the rate-determining and stereo-determining step is highly influenced by the steric and electronic properties of the catalyst. nih.gov The catalyst's structure dictates the favored pathway for the nucleophilic attack on the iminium ion or the electrophilic attack on the enamine, leading to the preferential formation of one enantiomer of the product.

Predicted Structure-Reactivity Relationships:

| Structural Feature | Influence on Reactivity and Stereoselectivity |

| Primary Amine | Forms the key catalytic intermediates (iminium ion or enamine) with the substrate. Its basicity influences the rate of catalyst turnover. |

| (S)-Chiral Center | The absolute configuration at this center determines the facial selectivity of the reaction, leading to the formation of a specific enantiomer of the product. |

| Diphenylmethyl Group | Acts as a major steric directing group, effectively blocking one face of the reactive intermediate and forcing the incoming reagent to attack from the less hindered face. |

| Benzyl Group | Contributes to the overall steric environment and can participate in stabilizing non-covalent interactions in the transition state, further enhancing stereoselectivity. |

The interplay of these structural elements is critical. For instance, in an iminium-catalyzed reaction, the bulky groups of (S)-(-)-1-benzyl-2,2-diphenylethylamine would orient the substrate in such a way that one of the two faces of the double bond is shielded from the nucleophile, leading to a high enantiomeric excess of the product.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Pathways

The demand for enantiomerically pure chiral amines in the fine chemicals and pharmaceutical industries is a significant driver for the development of innovative and sustainable synthetic routes. nih.gov Traditional methods are often being replaced by more advanced catalytic approaches. nih.govacs.org

Future research will likely focus on moving beyond classical resolution or multi-step procedures, which can be inefficient. rsc.org Key areas of development include:

Asymmetric Hydrogenation : Asymmetric hydrogenation (AH) of prochiral imines stands out as one of the most direct and efficient methods for preparing α-chiral amines. nih.gov The development of novel transition-metal catalysts, particularly those based on iridium and rhodium with new chiral phosphorus ligands, continues to push the boundaries of efficiency and enantioselectivity. nih.govacs.org Applying these advanced catalytic systems to the synthesis of the precursor imine for (S)-(-)-1-Benzyl-2,2-diphenylethylamine could provide a more direct and atom-economical route.

Enantioselective Reductive Amination (ERA) : The direct reductive amination of a corresponding ketone (1,1-diphenylacetone) with an amine source represents a highly attractive, one-pot approach. thieme-connect.com Research into ERA is focused on developing catalysts that work efficiently with ammonia (B1221849) or its surrogates to produce primary amines, which is a significant challenge. thieme-connect.com Overcoming this for sterically hindered ketones would be a major advancement for synthesizing compounds like (S)-(-)-1-Benzyl-2,2-diphenylethylamine. nih.gov

Biocatalysis : Enzymes, particularly ω-transaminases (ω-TAs) and imine reductases (IREDs), are emerging as powerful tools for chiral amine synthesis due to their high selectivity and operation under mild conditions. wiley.comnih.gov A future approach could involve designing a biocatalytic cascade that converts a simple precursor into the target amine with high enantiopurity. nih.gov Combining biocatalysis with chemocatalysis, for instance, using an enzyme to create the chiral center followed by a chemical coupling step, is a promising strategy for creating diverse amine derivatives. nih.gov

Exploration of New Applications in Catalysis and Materials Science

Chiral amines are not only synthetic targets but also valuable tools in asymmetric catalysis. acs.orgpsu.edu Their ability to act as nucleophiles, bases, or chiral promoters makes them versatile catalysts for a wide range of transformations. acs.orgpsu.edu

Organocatalysis : The bulky diphenyl and benzyl (B1604629) groups of (S)-(-)-1-Benzyl-2,2-diphenylethylamine create a unique and sterically demanding chiral environment. This structure could be exploited by using the amine as a nucleophilic organocatalyst. acs.org Future research could investigate its efficacy in reactions such as Michael additions, aldol (B89426) reactions, or acylations, where the catalyst's structure can induce high levels of stereocontrol. acs.orgpsu.edu

Materials Science : The application of chiral amines in materials science is a growing field. There is potential for (S)-(-)-1-Benzyl-2,2-diphenylethylamine to be used as a chiral building block or modifier in advanced materials. For example, it could be incorporated into polymers to create chiral stationary phases for chromatography or integrated into metal-organic frameworks (MOFs) to develop materials with unique catalytic or separation properties. Its rigid and bulky structure could help in the formation of well-defined, porous architectures.

Advanced Computational Modeling for Rational Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of catalysts and synthetic pathways. rsc.org For (S)-(-)-1-Benzyl-2,2-diphenylethylamine and its derivatives, computational modeling offers several promising avenues.

Catalyst Design : By using techniques like Density Functional Theory (DFT), researchers can model reaction mechanisms and transition states to understand the origin of enantioselectivity when the amine is used as a catalyst. nih.gov This insight allows for the rational, in-silico design of new catalysts based on the amine's scaffold, optimizing steric and electronic properties for higher activity and selectivity in a target reaction. nih.govmdpi.com

Pathway Optimization : Computational models can help predict the most effective combination of ligands and metal catalysts for synthetic routes like asymmetric hydrogenation. acs.org Ligand-based drug design (LBDD) approaches, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can be adapted to build models that correlate catalyst structure with performance, guiding the selection of experimental conditions and reducing trial-and-error. rsc.orgnih.gov Time-dependent DFT (TDDFT) calculations can even be used to understand and predict the behavior of photoenzymatic systems that could be used in its synthesis. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. nih.govacs.org